2-(Furan-3-yl)morpholine;oxalic acid

Description

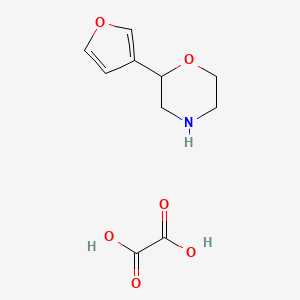

2-(Furan-3-yl)morpholine;oxalic acid is a molecular complex comprising a morpholine derivative substituted with a furan ring at the 3-position and oxalic acid as a counterion. Morpholine (C₄H₉NO) is a heterocyclic amine with one oxygen and one nitrogen atom in a six-membered ring. Oxalic acid (C₂H₂O₄), a dicarboxylic acid, often forms salts or complexes with amines to enhance stability, solubility, or bioavailability .

Properties

IUPAC Name |

2-(furan-3-yl)morpholine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.C2H2O4/c1-3-10-6-7(1)8-5-9-2-4-11-8;3-1(4)2(5)6/h1,3,6,8-9H,2,4-5H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGGGDRFPPVIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=COC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)morpholine typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method is the condensation reaction between 3-furancarboxaldehyde and morpholine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Furan-3-yl)morpholine;oxalic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques. The use of oxalic acid in the synthesis helps to stabilize the compound and improve its solubility in various solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)morpholine;oxalic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(Furan-3-yl)morpholine exhibit significant antimicrobial properties. For instance, compounds containing the morpholine structure have been shown to possess activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The oxalic acid component may enhance solubility and bioavailability, contributing to the overall efficacy of these compounds in microbial inhibition.

Anticancer Properties

Studies have indicated that certain morpholine derivatives can inhibit cancer cell proliferation. The incorporation of furan rings has been linked to enhanced cytotoxicity against various cancer cell lines. For example, one study demonstrated that a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Neurological Disorders

The structural features of 2-(Furan-3-yl)morpholine suggest potential applications in treating neurological disorders. Compounds with similar morpholine structures have been investigated for their effects on nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia . The modulation of these receptors could lead to improved cognitive function and memory enhancement.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of compounds derived from morpholines. These compounds may inhibit pathways involved in inflammation, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis . The ability to modulate inflammatory responses could also extend to applications in autoimmune disorders.

Biodegradable Polymers

The combination of 2-(Furan-3-yl)morpholine with oxalic acid has been explored in the development of biodegradable polymers. These materials are gaining traction due to their environmental benefits and potential applications in drug delivery systems. The incorporation of furan rings can enhance the photoluminescent properties of these polymers, making them suitable for biomedical imaging and labeling applications .

Photoluminescent Materials

Research into photoluminescent materials has revealed that derivatives of oxalic acid can exhibit unique luminescent properties when combined with organic compounds like morpholines. These materials are promising for use in sensors and light-emitting devices due to their tunable optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholine Derivatives with Different Counterions

Key Observations :

- Oxalic Acid vs. Acetic Acid: Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) forms stable dianionic salts, enhancing crystallinity and thermal stability compared to monocarboxylic acids like acetic acid (pKa = 4.76) .

- Biological Activity : Oxalate salts may improve blood-brain barrier penetration in neuroactive compounds due to hydrogen-bonding interactions .

Oxalic Acid Complexes with Other Amines

Key Observations :

- Photoreactivity : Fe(III)-oxalate generates hydroxyl radicals (·OH) under UV light, enabling pollutant degradation. This mechanism is absent in malonic acid (C₃H₄O₄) complexes due to weaker redox activity .

- Metal Binding : Oxalic acid’s bidentate ligand capacity facilitates robust metal coordination, as seen in cadmium oxalate, whereas malonic acid forms weaker complexes .

Physicochemical and Environmental Comparisons

Table 1: Acidic Properties and Environmental Presence

Key Observations :

- Atmospheric Impact : Oxalate dominates over oxalic acid in PM₂.₅ (10–14.7× higher), whereas malonate is less abundant than malonic acid .

- Hygroscopicity : Oxalate salts contribute to aerosol water uptake, unlike malonate, which has negligible hygroscopic effects .

Table 2: Pharmacological and Agricultural Efficacy

Key Observations :

- Synergistic Effects: Oxalic acid combined with oregano oil matches the acaricidal efficacy of standalone oxalic acid, suggesting additive mechanisms .

- Drug Delivery : Oxalate salts of morpholine derivatives may reduce dosing frequency compared to hydrochloride salts due to prolonged release .

Future Work :

- Investigate the photolytic stability of this compound in environmental matrices.

- Explore furan’s electronic effects on oxalate’s radical-generating capacity in metal complexes.

Biological Activity

2-(Furan-3-yl)morpholine;oxalic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a furan moiety and is associated with oxalic acid. Its molecular formula is C10H11N2O4, with a molecular weight of approximately 219.21 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains.

- Anticancer Properties : Preliminary research suggests potential cytotoxic effects on cancer cell lines, indicating its use in cancer therapy.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The furan ring may facilitate interactions with cellular receptors or enzymes, leading to altered signaling pathways.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of the compound, researchers evaluated its effects on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound resulted in significant apoptosis (programmed cell death) in these cells. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several important findings:

- Synergistic Effects : When combined with other chemotherapeutic agents, the compound demonstrated enhanced efficacy against resistant cancer cell lines.

- Safety Profile : Toxicity studies revealed a favorable safety profile at therapeutic doses, suggesting potential for clinical applications.

- Bioavailability : Research into the pharmacokinetics showed promising absorption characteristics, which are crucial for therapeutic effectiveness.

Table 2: Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.